Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 5-Chloro-2-cyanopyridine: Properties, Synthesis, and Applications
5-Chloro-2-cyanopyridine is a pivotal organic intermediate characterized by a pyridine ring functionalized with both a chloro and a cyano group.[1] This unique combination of reactive sites makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a cornerstone for the development of novel drug candidates and next-generation crop protection agents.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights for researchers and development professionals.
Core Physicochemical Properties
The distinct properties of 5-Chloro-2-cyanopyridine are fundamental to its application in organic synthesis. It typically presents as a white to very pale yellow crystalline solid.[3][4] A summary of its core physical and chemical data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClN₂ | [3][4] |
| Molecular Weight | 138.55 g/mol | [3][4] |
| CAS Number | 89809-64-3 | [3][4] |
| Appearance | White to Light yellow powder/crystal | [3] |
| Melting Point | 106-109 °C | [3][4] |
| Boiling Point | 110 °C at 3 mmHg | [3][5] |
| Density | ~1.33 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Purity | Typically ≥98.0% (by GC) | [4] |
Structural Elucidation: A Spectroscopic Profile
Spectroscopic analysis is critical for the verification and characterization of 5-Chloro-2-cyanopyridine. The following data provides a baseline for its structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum provides clear insights into the aromatic proton environment of the pyridine ring. A typical spectrum in CDCl₃ exhibits three distinct signals corresponding to the three protons on the ring.
-
δ 8.68 (d, J = 2.0 Hz, 1H): This downfield signal corresponds to the proton at the C6 position, adjacent to the nitrogen atom and ortho to the chlorine.
-
δ 7.84 (dd, J = 2.7, 8.6 Hz, 1H): This doublet of doublets represents the proton at the C4 position, coupled to the protons at C3 and C5.
-
δ 7.66 (d, J = 8.3 Hz, 1H): This signal is assigned to the proton at the C3 position, adjacent to the cyano group.[5]
A general protocol for acquiring ¹H NMR spectra involves dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent like CDCl₃.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups within the molecule.
-
C≡N Stretch: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹, which is characteristic of an aromatic nitrile.
-
C=C and C=N Aromatic Stretches: Multiple bands in the 1400-1600 cm⁻¹ region correspond to the pyridine ring vibrations.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) at an m/z ratio corresponding to the molecular weight of the compound (approximately 138.55). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak.
Synthesis and Chemical Reactivity
The synthesis of 5-Chloro-2-cyanopyridine is a critical process, with established protocols ensuring high yield and purity. Its reactivity is governed by the interplay between the electron-deficient pyridine ring and its functional groups.
Representative Synthetic Protocol: Palladium-Catalyzed Cyanation
A common and effective method for synthesizing 5-Chloro-2-cyanopyridine involves the palladium-catalyzed cyanation of 2,5-dichloropyridine.[5] This approach offers good yields and is scalable.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine N,N-dimethylacetamide (DMAC), 2,5-dichloropyridine, zinc cyanide (Zn(CN)₂), a palladium catalyst such as bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and zinc powder.[5]
-
Heating: Slowly heat the reaction mixture to 160 °C. An exothermic reaction may occur, potentially raising the temperature to 180-185 °C. The heat source should be removed to control the exotherm.[5]
-
Workup: After cooling to room temperature, dilute the mixture with water and brine. Filter the solution through celite and extract the aqueous phase multiple times with ethyl acetate.[5]
-
Purification: Combine the organic extracts, dry with magnesium sulfate, and concentrate under reduced pressure at a low temperature (25-30 °C) to prevent product volatilization.[5] The resulting crude product can be further purified by silica gel chromatography to yield pure 5-chloro-2-cyanopyridine as a white solid.[5]
Caption: Synthetic workflow for 5-Chloro-2-cyanopyridine.
Chemical Reactivity and Applications
The dual functionality of 5-Chloro-2-cyanopyridine provides multiple avenues for further chemical transformations.
-
Nucleophilic Aromatic Substitution: The chlorine atom at the 5-position can be displaced by various nucleophiles, allowing for the introduction of new functional groups.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives.
-
Pharmaceutical Intermediate: This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), including those targeting oncology and infectious diseases.[1] For instance, substituted cyanopyridines are investigated as inhibitors for enzymes like Pim-1 kinase in cancer therapy.[7][8]
-
Agrochemical Synthesis: It serves as a building block for modern pesticides and herbicides.[1][2]
Caption: Key reactive sites of 5-Chloro-2-cyanopyridine.
Safety and Handling
Due to its toxicity profile, proper handling of 5-Chloro-2-cyanopyridine is imperative.
Hazard Identification:
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10]
-
Irritation: It is known to cause serious skin and eye irritation.[9][10][11] It may also cause respiratory irritation.[9][11]
Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12]
-
Storage: Store in a cool, dry, and well-ventilated place with the container tightly closed.[12] Store locked up.[10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11]
Conclusion
5-Chloro-2-cyanopyridine stands out as a high-value intermediate in modern organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, coupled with stringent safety protocols, enables its effective and safe use in the creation of novel and impactful chemical entities.
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¹H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... - ResearchGate. (URL: [Link])
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation | ACS Omega. (URL: [Link])
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